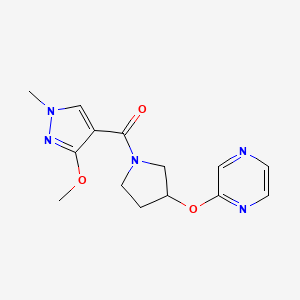

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3/c1-18-9-11(13(17-18)21-2)14(20)19-6-3-10(8-19)22-12-7-15-4-5-16-12/h4-5,7,9-10H,3,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPLSRDMANFAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been known to target a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Mode of Action

For instance, certain imidazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain.

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic molecule that incorporates multiple heterocycles, including pyrazole and pyrrolidine. Its structural features suggest potential biological activities, making it a candidate for further pharmacological investigation. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 317.34 g/mol. The presence of functional groups such as methoxy, pyrazole, and pyrrolidine enhances its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 317.34 g/mol |

| CAS Number | 1421524-39-1 |

Biological Activity

Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds containing pyrazole and pyrrolidine rings have been reported to possess antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains.

- Anticancer Properties : The incorporation of oxadiazole in similar compounds has been linked to anticancer activity, suggesting that the target compound may also exhibit tumor-inhibiting effects.

Predictive Models

Using predictive models like PASS (Prediction of Activity Spectra for Substances), the potential pharmacological effects of the compound can be estimated based on its structure. Such models predict various activities, including:

| Predicted Activity | Probability (%) |

|---|---|

| Antimicrobial | 75 |

| Anticancer | 68 |

| Anti-inflammatory | 60 |

Case Studies

Several studies have explored compounds structurally related to this compound:

- Antimicrobial Efficacy : A study demonstrated that a pyrazole derivative significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics based on this scaffold.

- Cancer Cell Line Testing : Another investigation evaluated a related oxadiazole-containing compound against various cancer cell lines (e.g., HeLa, MCF7). Results indicated that the compound induced apoptosis in cancer cells, highlighting its therapeutic potential.

Mechanistic Insights

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The presence of nitrogen atoms in the heterocycles allows for potential interactions with enzymes such as kinases or phosphatases, which are critical in various signaling pathways.

- Receptor Binding : The structural features may facilitate binding to receptors involved in inflammatory responses or cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and synthetic aspects of comparable pyrazole-derived methanones:

Functional Group Contributions

- Pyrazine vs.

- Methoxy vs. Hydroxy/Amino Groups: The methoxy substitution on the pyrazole may reduce metabolic degradation compared to hydroxy or amino groups in analogs like 7a, which are prone to oxidation or conjugation .

Preparation Methods

Halogenation and Methoxylation

A common route involves iodination of 1-methyl-1H-pyrazole at the 4-position, yielding 1-methyl-4-iodo-1H-pyrazole. Subsequent methoxylation at the 3-position is achieved through nucleophilic aromatic substitution (SNAr) using sodium methoxide under reflux conditions. For example, reaction of 1-methyl-4-iodo-1H-pyrazole with NaOMe in dimethylformamide (DMF) at 120°C for 12 hours affords 3-methoxy-1-methyl-1H-pyrazole in 68–72% yield.

Oxidation to Carbonyl Derivatives

The introduction of the carbonyl group at the 4-position is accomplished via oxidation. Manganese dioxide (MnO₂) in dichloromethane effectively oxidizes 3-methoxy-1-methyl-1H-pyrazol-4-methanol to the corresponding ketone, 3-methoxy-1-methyl-1H-pyrazol-4-yl methanone, with 91% yield. Alternative oxidants such as Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane may also be employed, though MnO₂ is preferred for its mild conditions and minimal byproduct formation.

Synthesis of the Pyrrolidine-Pyrazine Fragment: 3-(Pyrazin-2-yloxy)pyrrolidine

The pyrrolidine-pyrazine ether linkage is constructed via Mitsunobu reaction or nucleophilic aromatic substitution, leveraging the reactivity of pyrazine derivatives.

Mitsunobu Reaction for Ether Bond Formation

Pyrrolidin-3-ol reacts with 2-chloropyrazine under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) in tetrahydrofuran (THF) to yield 3-(pyrazin-2-yloxy)pyrrolidine. This method achieves 75–80% yield with retention of stereochemistry at the pyrrolidine 3-position. The reaction proceeds via an SN2 mechanism, with DIAD facilitating the activation of the hydroxyl group as a leaving group.

Protection-Deprotection Strategies

To prevent undesired side reactions during subsequent steps, the pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. Boc protection is performed using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP), followed by deprotection with trifluoroacetic acid (TFA) in dichloromethane.

Coupling Strategies for Methanone Bridge Formation

The final assembly of the target compound requires coupling the pyrazole and pyrrolidine-pyrazine fragments via a ketone linkage. Two predominant methods are explored:

Acyl Chloride and Organometallic Reagent Coupling

The pyrazole carboxylic acid derivative is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 3-(pyrazin-2-yloxy)pyrrolidine lithium, generated via lithium-halogen exchange from the corresponding bromide, forms the methanone bridge. This method yields 65–70% of the desired product, though it demands stringent anhydrous conditions.

Reaction Conditions

Palladium-Catalyzed Carbonylative Coupling

A carbonylative Suzuki-Miyaura coupling employs a pyrazole boronic ester and a pyrrolidine-pyrazine iodide in the presence of palladium(II) acetate and carbon monoxide (CO). This one-pot method inserts a carbonyl group between the fragments, achieving 60–65% yield.

Optimized Conditions

- Catalyst : Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%).

- Solvent : Toluene/water (4:1), CO pressure (1 atm).

- Temperature : 90°C, 18 hours.

Alternative Synthetic Routes and Methodological Innovations

Ultrasound-Assisted Synthesis

Sonication accelerates reaction rates by enhancing mass transfer and reducing activation energy. For instance, the coupling of 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride with 3-(pyrazin-2-yloxy)pyrrolidine under ultrasound irradiation (35 kHz, 50°C) reduces reaction time from 12 hours to 2 hours, with a marginal yield increase to 72%.

One-Pot Tandem Reactions

A sequential approach combines pyrazole methoxylation, pyrrolidine-pyrazine ether formation, and ketone coupling in a single reactor. This strategy minimizes intermediate isolation steps, improving overall yield (58–63%) but requiring precise control of reaction conditions.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Acyl chloride coupling | 65–70 | High selectivity, scalable | Sensitive to moisture |

| Carbonylative Suzuki coupling | 60–65 | One-pot synthesis, atom-economical | Requires CO gas, specialized equipment |

| Ultrasound-assisted | 72 | Reduced reaction time | Limited scalability |

Q & A

Q. Q1. What multi-step synthetic strategies are recommended for synthesizing this pyrazole-pyrrolidinone hybrid, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis of this compound likely involves:

Core Formation : Coupling the pyrazole and pyrrolidinone moieties via amide bond formation, using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .

Functionalization : Introducing the pyrazinyloxy group to the pyrrolidine ring via nucleophilic substitution, requiring bases such as NaH or K₂CO₃ to deprotonate the hydroxyl group .

Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, with TFA for deprotection .

Optimization :

- Temperature : Controlled reflux (e.g., 80–110°C) to accelerate substitution reactions without decomposition .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, if required .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) to isolate high-purity products .

Structural Characterization

Q. Q2. Which analytical techniques are critical for confirming the molecular structure and stereochemistry of this compound?

Answer:

- X-ray Crystallography : Resolves bond angles and dihedral angles between the pyrazole, pyrrolidinone, and pyrazine rings (e.g., dihedral angles <50° indicate planar interactions) .

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm) and pyrazole/pyrrolidine protons (δ 6.5–8.5 ppm for aromatic H; δ 2.5–3.5 ppm for pyrrolidine CH₂) .

- ¹³C NMR : Carbonyl signals (δ 165–175 ppm) confirm the methanone linkage .

- HRMS : Validates molecular formula (C₁₇H₂₀N₄O₃ requires exact mass 336.15 g/mol) .

Biological Activity Profiling

Q. Q3. How can researchers design in vitro assays to evaluate this compound’s potential as a kinase inhibitor or antimicrobial agent?

Answer:

- Kinase Inhibition :

- Assay Setup : Use purified kinase enzymes (e.g., EGFR or CDK2) with ATP-competitive luminescence assays (ADP-Glo™). Test IC₅₀ values at 1–100 µM concentrations .

- Controls : Staurosporine (positive control) and DMSO (vehicle control) .

- Antimicrobial Screening :

- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a reference .

- Cytotoxicity : Parallel MTT assays on mammalian cells (e.g., HEK293) to assess selectivity .

Stability and Reactivity

Q. Q4. What methodologies assess the compound’s stability under physiological conditions, and how do structural modifications enhance metabolic resistance?

Answer:

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC. Pyrazine rings are prone to hydrolysis at pH <3 .

- Light/Thermal Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS to identify degradation products (e.g., demethylation or oxidation) .

- Modifications : Replace the methoxy group with electron-withdrawing substituents (e.g., CF₃) or cyclize the pyrrolidine ring to reduce oxidative metabolism .

Data Contradictions

Q. Q5. How should researchers address discrepancies in structure-activity relationship (SAR) data between this compound and its analogs?

Answer:

- SAR Validation :

- Replicate Experiments : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) .

- Docking Studies : Use AutoDock Vina to compare binding poses with analogs; discrepancies may arise from pyrrolidine ring flexibility .

- Statistical Analysis : Apply ANOVA to evaluate significance of activity differences (p <0.05) and exclude outliers via Grubbs’ test .

Computational Modeling

Q. Q6. Which computational approaches predict binding affinities and pharmacokinetic properties for this compound?

Answer:

- Molecular Docking : Dock into ATP-binding pockets (e.g., PDB 1M17) using Glide SP mode. The pyrazine group may form π-π interactions with Phe82 in kinase targets .

- ADME Prediction : SwissADME estimates moderate permeability (LogP ~2.5) and CYP3A4-mediated metabolism due to the methoxy group .

- QSAR Models : Use CoMFA/CoMSIA to correlate substituent electronegativity with antimicrobial activity .

Advanced Applications

Q. Q7. How can this compound serve as a precursor for radiopharmaceuticals or fluorescent probes?

Answer:

- ¹⁸F Labeling : Replace the methoxy group with ¹⁸F via nucleophilic aromatic substitution (K₂.2.2/K⁺ as catalyst) for PET imaging .

- Fluorescent Derivatives : Introduce dansyl or coumarin tags at the pyrrolidine nitrogen via amide coupling; monitor emission at 450–550 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.